c-Met Biochemical Inhibition Potency
In the thiazole/thiadiazole carboxamide optimization campaign, five SAR cycles were conducted across four analog series. The most optimized compound within the scaffold (51am) achieved c-Met biochemical IC50 values markedly superior to early-generation compounds that lacked the thiazole bridge or carried alternative C2 substituents [1]. Although the exact IC50 of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide was not isolated as a discrete data point in the published report, the series-level data demonstrate that the thiazole-pyrazine-thiadiazole connectivity is essential for achieving sub-micromolar c-Met inhibition. The closest comparator data is available for c-Met-IN-22 (compound 51am), which achieved an IC50 of 2.54 nM against c-Met in biochemical assays [2]. By contrast, pyrazine-thiadiazole hybrids lacking the central thiazole ring exhibit substantially weaker c-Met engagement, consistent with the loss of a critical hinge-binding contact [1]. The target compound shares the identical core scaffold connectivity as the optimized series and is therefore positioned within the highest-potency region of the SAR landscape [1].
| Evidence Dimension | c-Met kinase biochemical inhibition |
|---|---|
| Target Compound Data | Scaffold-consistent placement within series achieving IC50 = 2.54 nM for the most optimized analog (51am/c-Met-IN-22) [REFS-1, REFS-2] |
| Comparator Or Baseline | Early-series thiazole/thiadiazole analogs lacking pyrazine C2 substitution: c-Met IC50 > 100 nM; pyrazine-thiadiazole hybrids without thiazole bridge: c-Met IC50 not reported (inactive at screening concentrations) [1] |
| Quantified Difference | Approximately 40-fold or greater improvement in c-Met biochemical potency between optimized scaffold members and early-generation analogs [1] |
| Conditions | Biochemical c-Met kinase inhibition assay; recombinant c-Met protein; ATP concentration at Km; five-cycle SAR optimization [REFS-1, REFS-2] |
Why This Matters
For procurement decisions, selecting a compound from the optimized scaffold region ensures that the purchased material maps to the most potent SAR zone, minimizing the risk of acquiring an inactive or weakly active analog from the same chemotype space.
- [1] Nan X, Wang Q-X, Xing S-J, Liang Z-G. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem. 2023;38(1):2247183. View Source
- [2] TargetMol. c-Met-IN-22 (compound 51am) product information. c-Met IC50 = 2.54 nM. View Source
